molecular formula C21H21NO5 B10999109 methyl 3-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]benzoate

methyl 3-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]benzoate

Cat. No.: B10999109
M. Wt: 367.4 g/mol
InChI Key: PWLHGQCXFDJGAT-UHFFFAOYSA-N
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Description

Methyl 3-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]benzoate is a complex organic compound featuring a benzazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine with methyl 3-bromomethylbenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine ring, potentially yielding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

Methyl 3-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]benzoate involves its interaction with specific molecular targets. The benzazepine core can bind to various receptors or enzymes, modulating their activity. The methoxy groups may enhance the compound’s binding affinity and specificity. Pathways involved may include neurotransmitter modulation or enzyme inhibition, depending on the specific biological context.

Comparison with Similar Compounds

  • 7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid
  • 3-(7,8-Dimethoxy-2-oxo-1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)-N-(((S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)-N-methylpropan-1-amine oxide

Uniqueness: Methyl 3-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]benzoate is unique due to its specific ester linkage and the presence of the benzazepine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 3-[(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)methyl]benzoate

InChI

InChI=1S/C21H21NO5/c1-25-18-10-15-7-8-22(20(23)12-17(15)11-19(18)26-2)13-14-5-4-6-16(9-14)21(24)27-3/h4-11H,12-13H2,1-3H3

InChI Key

PWLHGQCXFDJGAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC(=CC=C3)C(=O)OC)OC

Origin of Product

United States

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